molecular formula C8H9NO2 B14877302 (2-Methylphenyl)carbamic acid

(2-Methylphenyl)carbamic acid

Cat. No.: B14877302
M. Wt: 151.16 g/mol
InChI Key: AXVPVXHGWJWEPI-UHFFFAOYSA-N
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Description

(2-Methylphenyl)carbamic acid is an aromatic carbamate derivative characterized by a carbamic acid group (–NH–COOH) attached to a 2-methylphenyl ring. This compound belongs to the carbamate class, known for their roles in medicinal chemistry, agrochemicals, and materials science. Carbamates are structurally derived from carbamic acid (NH₂COOH), where one or both hydrogen atoms are replaced by organic substituents. This compound and its ester derivatives have been investigated for enzyme inhibition, lipolysis modulation, and physostigmine-like activity . Its structural flexibility allows for diverse pharmacological and physicochemical properties depending on substituents and stereochemistry.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(2-methylphenyl)carbamic acid

InChI

InChI=1S/C8H9NO2/c1-6-4-2-3-5-7(6)9-8(10)11/h2-5,9H,1H3,(H,10,11)

InChI Key

AXVPVXHGWJWEPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Carbamate Ester Hydrolysis

The methyl ester derivative [(2-methylphenyl)carbamic acid methyl ester] undergoes hydrolysis under basic or acidic conditions to yield the free carbamic acid.

Reaction Conditions Catalyst/Base Yield Reference
0.1M NaOH, 60°C, 4hNaOH92%
1M HCl, reflux, 6hHCl85%

This reaction proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carbamic acid .

Direct CO₂-Amine Coupling

The ortho-methyl-substituted aniline reacts with CO₂ under high pressure (8–15 bar) in the presence of palladium catalysts:

2-Methylaniline+CO2(2-Methylphenyl)carbamic acid\text{2-Methylaniline} + \text{CO}_2 \rightarrow \text{this compound}

Catalyst System Temperature Pressure Yield
PdCl₂(PPh₃)₂/K₂CO₃115°C8 bar78%

This mechanism involves a six-membered transition state where CO₂ insertion occurs via concerted proton transfer .

Thermal Decomposition

The compound decomposes at elevated temperatures (≥150°C) into CO₂ and 2-methylaniline, consistent with carbamic acid instability:

(2-Methylphenyl)carbamic acidCO2+2-Methylaniline\text{this compound} \rightarrow \text{CO}_2 + \text{2-Methylaniline}

Key Findings :

  • Decomposition onset: 152°C (TGA data)

  • Activation energy (EaE_a): 98.3 kJ/mol (kinetic analysis)

The ortho-methyl group slightly stabilizes the carbamic acid compared to unsubstituted phenyl derivatives, delaying decomposition by ~20°C .

Nucleophilic Reactions

The carbamic acid participates in nucleophilic substitutions, particularly at the carbonyl carbon:

Esterification

Reaction with alcohols (R-OH) forms carbamate esters:

(2-Methylphenyl)carbamic acid+R-OH(2-Methylphenyl)carbamate ester+H2O\text{this compound} + \text{R-OH} \rightarrow \text{(2-Methylphenyl)carbamate ester} + \text{H}_2\text{O}

Alcohol Catalyst Yield
MethanolH₂SO₄88%
HexadecanolPd(PPh₃)₄76%

Amide Formation

Reaction with amines generates urea derivatives:

(2-Methylphenyl)carbamic acid+R-NH2(2-Methylphenyl)urea+H2O\text{this compound} + \text{R-NH}_2 \rightarrow \text{(2-Methylphenyl)urea} + \text{H}_2\text{O}

Steric hindrance from the ortho-methyl group reduces reactivity with bulky amines (e.g., tert-butylamine: 45% yield vs. 82% for methylamine) .

Acid-Base Behavior

This compound acts as a weak acid (pKa4.7pK_a \approx 4.7) and forms stable ammonium salts with bases:

(2-Methylphenyl)carbamic acid+NH3Ammonium (2-methylphenyl)carbamate\text{this compound} + \text{NH}_3 \rightarrow \text{Ammonium (2-methylphenyl)carbamate}

Salt Stability :

  • Decomposes above 62K in solid state

  • Hydrogen-bonded dimerization observed via FTIR (N–H···O=C interactions at 3300 cm⁻¹)

Radical-Mediated Reactions

Under UV irradiation, the compound undergoes homolytic cleavage of the N–C bond, producing 2-methylphenyl and carbamoyl radicals:

(2-Methylphenyl)carbamic acidhν2-Methylphenyl+HNCO\text{this compound} \xrightarrow{h\nu} \text{2-Methylphenyl}^\bullet + \text{HNCO}^\bullet

Quantum Yield : 0.18 at 254 nm

Comparative Reactivity

The ortho-methyl group influences reactivity through steric and electronic effects:

Reaction Unsubstituted Phenyl 2-Methylphenyl
Hydrolysis rate (k, s⁻¹)1.2 × 10⁻³8.7 × 10⁻⁴
Esterification yield94%88%
Thermal stability (T₅% dec.)132°C152°C

Data compiled from .

Comparison with Similar Compounds

Positional Isomers

  • (5-Amino-2-methylphenyl)carbamic Acid Esters (e.g., methyl or ethyl esters): These isomers feature an amino group at the 5-position instead of the 2-methyl group. For example, methyl (5-amino-2-methylphenyl)carbamate (CAS 68621-63-6) has a topological polar surface area of 75.4 Ų, favoring aqueous solubility .
  • (3-Hydroxybenzyl)carbamic Acid : Isolated from Lepidium meyenii, this analog replaces the methyl group with a hydroxymethyl moiety, improving antioxidant activity but reducing metabolic stability due to higher susceptibility to glucuronidation .

Substituent Variations

  • [4-(Oxadiazolyl)-2-methylphenyl]carbamic Acid Esters: The addition of a 1,3,4-oxadiazole ring (e.g., CAY10499) enhances inhibitory activity against hormone-sensitive lipase (HSL), with IC₅₀ values in the nanomolar range. This contrasts with simpler esters lacking heterocyclic groups, which show weaker binding .
  • Methylphenyl vs. Dimethylcarbamic Esters : Dimethylcarbamic esters (e.g., physostigmine analogs) exhibit stronger miotic and intestinal peristalsis-stimulating activities than methylphenyl derivatives. For instance, the dimethylcarbamic ester of 3-hydroxyphenyl-trimethylammonium methylsulfate has an activity profile comparable to physostigmine, while the methylphenyl analog is 10-fold less potent .

Pharmacological Activity

Compound Target Enzyme/Pathway IC₅₀/EC₅₀ Key Finding Reference
CAY10499 Hormone-sensitive lipase (HSL) 50 nM Reverses PHLPP2-mediated lipolysis via HSL inhibition
Methylphenyl-carbamic ester Sirtuin-2 (hSirt2) 0.8 mM Comparable to Ro31-8220 in enzyme inhibition
Dimethylcarbamic ester Acetylcholinesterase <0.1 μM Mimics physostigmine in intestinal stimulation
  • Enzyme Inhibition : (2-Methylphenyl)carbamic acid derivatives show variable potency depending on substituents. For example, diarylmaleimide derivatives (e.g., compound 11 in ) inhibit hSirt2 at IC₅₀ ~0.8 mM, similar to the reference inhibitor Ro31-8220, whereas simpler esters require higher concentrations .
  • Lipolysis Modulation: CAY10499, a heterocyclic carbamate, suppresses β3-adrenergic receptor-stimulated lipolysis in adipocytes by targeting HSL phosphorylation, a mechanism absent in non-heterocyclic analogs .

Physicochemical Properties

Property This compound (5-Amino-2-methylphenyl)carbamate (Methyl Ester) (3-Hydroxybenzyl)carbamic Acid
Molecular Weight (g/mol) 165.18 194.23 167.16
logP (Predicted) 1.8 1.2 0.9
Topological Polar Surface Area 52.4 Ų 75.4 Ų 83.6 Ų
Solubility (mg/mL) 0.12 (Water) 2.5 (Water) 5.8 (Water)
  • Lipophilicity: The 2-methyl group increases logP compared to polar analogs like (5-amino-2-methylphenyl)carbamates, favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Stability : Carbamic acids are less stable than their ester counterparts due to susceptibility to hydrolysis. Esterification (e.g., methyl or phenylmethyl esters) enhances stability under physiological conditions .

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